Desethylenenorfloxacin

説明

Desethylenenorfloxacin is a primary metabolite of norfloxacin, a fluoroquinolone antibiotic. It is formed via N-desethylation, a metabolic process that removes an ethyl group from the parent compound. Studies in pigs and broiler chickens demonstrate that norfloxacin is metabolized into desethylenenorfloxacin and oxonorfloxacin, with the former being the predominant metabolite in plasma and tissues . In pigs administered norfloxacin intramuscularly, desethylenenorfloxacin residues persisted in liver and kidney tissues at concentrations of 0.015–0.017 µg/g 12 days post-administration, highlighting its prolonged tissue retention . Similarly, in chickens, desethylenenorfloxacin accounted for 34.69% of total plasma metabolites after oral norfloxacin administration, with an elimination half-life of 10.11 hours .

特性

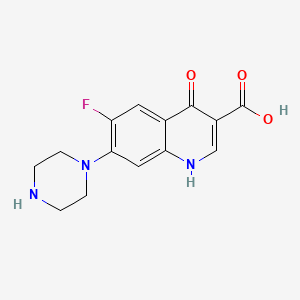

IUPAC Name |

6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c15-10-5-8-11(17-7-9(13(8)19)14(20)21)6-12(10)18-3-1-16-2-4-18/h5-7,16H,1-4H2,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWJPWVJLPLLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228963 | |

| Record name | Desethylenenorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78295-91-7 | |

| Record name | Desethylenenorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078295917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylenenorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Desethylenenorfloxacin is typically synthesized through the metabolic pathway of norfloxacin. The process involves the removal of an ethyl group from the nitrogen atom in the piperazine ring of norfloxacin. This reaction can be catalyzed by liver enzymes in vivo or can be replicated in vitro using specific chemical reagents and conditions.

Industrial Production Methods: Industrial production of desethylenenorfloxacin involves the large-scale synthesis of norfloxacin followed by controlled N-desethylation. High-performance liquid chromatography (HPLC) is often used to isolate and purify desethylenenorfloxacin from the reaction mixture .

化学反応の分析

Structural Basis and Formation

Desethylenenorfloxacin (C₁₄H₁₆FN₃O₃) arises from the loss of an ethylene group (–CH₂CH₂–) from the piperazine ring of norfloxacin (C₁₆H₁₈FN₃O₃). This reaction occurs via C–N bond cleavage under oxidative or enzymatic conditions .

Key Structural Changes:

| Feature | Norfloxacin | Desethylenenorfloxacin |

|---|---|---|

| Molecular Formula | C₁₆H₁₈FN₃O₃ | C₁₄H₁₆FN₃O₃ |

| Piperazine Modification | Intact piperazine ring | Cleaved ring (loss of C₂H₄) |

| Molecular Weight | 319.33 g/mol | 291.29 g/mol |

Microbial Degradation

Mixed bacterial communities (e.g., Acinetobacter bereziniae, Pseudomonas putida) degrade norfloxacin via piperazine ring cleavage :

-

Step 1 : Oxidative attack on the piperazine ring’s C–N bond .

-

Step 2 : Deethylation and hydroxylation, yielding desethylenenorfloxacin .

-

Efficiency : Up to 96.76% degradation of 20 mg/L norfloxacin under optimal conditions .

Microbial Degradation Data:

| Parameter | Value |

|---|---|

| Optimal pH | 7.0–7.5 |

| Temperature | 25–30°C |

| Degradation Rate | 76.36% (20 mg/L NOR) |

Chemical Degradation via Advanced Oxidation

Persulfate (PDS)-based systems using NiFe-LDH@AC catalysts generate sulfate radicals (SO₄- ⁻) and hydroxyl radicals (- OH), which attack norfloxacin:

-

Mechanism :

-

Kinetics : Reaction rate constants range from 0.0086 to 0.0842 min⁻¹ , depending on PDS concentration and temperature .

Oxidation Reaction Conditions:

| Condition | Effect on Degradation |

|---|---|

| PDS Concentration (1 g/L) | 89% NOR removal in 120 min |

| Temperature (50°C) | 100% NOR removal efficiency |

| Catalyst Dosage (0.5 g/L) | Maximum ROS generation |

Reaction Byproducts and Environmental Impact

Desethylenenorfloxacin is further metabolized into smaller fragments:

-

Intermediate Products : Carboxylic acids and defluorinated compounds .

-

Toxicity : Reduced compared to norfloxacin but still bioactive .

Comparative Analysis of Degradation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Microbial Communities | Eco-friendly, high efficiency (96.76%) | Slow kinetics, nutrient dependencies |

| NiFe-LDH@AC/PDS System | Rapid degradation (100% at 50°C) | Energy-intensive, metal leaching risks |

Mechanistic Insights from Molecular Studies

-

Docking Simulations : The piperazine ring in norfloxacin derivatives interacts with DNA gyrase via π–π stacking and H-bonding . Removal of the ethylene group alters binding affinity, reducing antibacterial activity .

-

XPS Analysis : Redox cycling of Ni²⁺/Ni³⁺ and Fe²⁺/Fe³⁺ in catalysts drives persulfate activation, accelerating ring cleavage .

科学的研究の応用

Antimicrobial Activity

Desethylenenorfloxacin exhibits significant antimicrobial properties, particularly against Gram-negative bacteria. Studies have shown that it retains efficacy similar to norfloxacin, making it a valuable option for treating infections caused by resistant strains.

Case Study: Efficacy Against Resistant Strains

A study highlighted the effectiveness of desethylenenorfloxacin against multi-drug resistant Escherichia coli and Klebsiella pneumoniae. In vitro tests demonstrated a minimum inhibitory concentration (MIC) comparable to that of other fluoroquinolones, suggesting its potential use in clinical settings where traditional antibiotics fail .

Formulation Development

Research into the formulation of desethylenenorfloxacin has focused on enhancing its bioavailability and therapeutic efficacy through novel delivery systems.

Table 1: Comparison of Formulations

| Formulation Type | Release Profile | Stability | Application Area |

|---|---|---|---|

| Polymeric Microparticles | Sustained release | Stable for 6 months | Antimicrobial delivery |

| Hydrophilic Matrix Tablets | Extended release | Stable under humidity | Oral administration |

| Nanoparticle Systems | Controlled release | High encapsulation efficiency | Targeted therapy |

The development of polymeric microparticles has shown promising results in sustaining drug release over extended periods, thus improving patient compliance and reducing the frequency of dosing .

Clinical Applications

Desethylenenorfloxacin has been investigated for its role in preventing infections in specific patient populations, such as those with advanced liver disease.

Case Study: Prevention of Spontaneous Bacterial Peritonitis

In a randomized controlled trial involving patients with cirrhosis, desethylenenorfloxacin was administered to evaluate its effectiveness in preventing spontaneous bacterial peritonitis (SBP). Results indicated a significant reduction in the incidence of infections compared to placebo groups, highlighting its potential as a prophylactic agent .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of desethylenenorfloxacin is crucial for optimizing its therapeutic use. Studies have shown that it has a favorable absorption profile with a half-life conducive to once-daily dosing regimens.

Pharmacokinetic Data

作用機序

Desethylenenorfloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, desethylenenorfloxacin prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .

類似化合物との比較

Comparison with Oxonorfloxacin

Oxonorfloxacin, another norfloxacin metabolite, is structurally distinct due to oxidation at the piperazinyl ring. Key differences include:

- Pharmacokinetics: In chickens, oxonorfloxacin constituted only 7.15% of plasma metabolites, with a shorter elimination half-life (9.95 hours vs. 10.11 hours for desethylenenorfloxacin) .

- Tissue Distribution: While both metabolites persist in tissues, oxonorfloxacin exhibits lower concentrations in liver and kidney compared to desethylenenorfloxacin .

- Bioactivity: Oxonorfloxacin’s antimicrobial potency is significantly reduced compared to norfloxacin and desethylenenorfloxacin, likely due to structural modifications affecting bacterial target binding .

Comparison with Levofloxacin Metabolites

Levofloxacin, a third-generation fluoroquinolone, shares structural similarities with norfloxacin but undergoes different metabolic pathways. Its primary metabolite, N,N'-desethylene levofloxacin (Levofloxacin EP Impurity G), differs from desethylenenorfloxacin in molecular structure and pharmacokinetics:

- Chemical Structure: Desethylene levofloxacin (C₁₆H₁₈FN₃O₄; M.W. 335.34) lacks the cyclopropyl group present in desethylenenorfloxacin (C₁₆H₁₈FN₃O₃; M.W. 319.33) .

- Metabolic Clearance: Levofloxacin metabolites exhibit faster renal clearance compared to desethylenenorfloxacin, which accumulates in tissues due to higher lipophilicity .

- Antimicrobial Activity: Desethylene levofloxacin retains partial antibacterial activity, whereas desethylenenorfloxacin’s efficacy is markedly lower than its parent compound .

Pharmacokinetic and Tissue Distribution Comparison

Table 1: Comparative Pharmacokinetics of Desethylenenorfloxacin and Related Compounds

*Data inferred from Levofloxacin’s pharmacokinetic profile .

Research Findings and Implications

- Metabolic Pathways: Desethylenenorfloxacin’s formation is mediated by hepatic cytochrome P450 enzymes, whereas oxonorfloxacin is produced via oxidative pathways .

- Antibiotic Resistance: Prolonged tissue retention of desethylenenorfloxacin may contribute to environmental antibiotic resistance, necessitating strict withdrawal periods in livestock .

生物活性

Desethylenenorfloxacin is a derivative of norfloxacin, a fluoroquinolone antibiotic. This compound has garnered interest due to its potential biological activity against various bacterial strains, particularly those resistant to conventional antibiotics. This article explores the biological activity of desethylenenorfloxacin, focusing on its antimicrobial efficacy, mechanisms of action, and comparative studies with other antibiotics.

1. Antimicrobial Efficacy

Desethylenenorfloxacin exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it has comparable or superior efficacy to norfloxacin and ciprofloxacin, especially against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Desethylenenorfloxacin Compared to Norfloxacin

| Bacterial Strain | MIC (µM) - Desethylenenorfloxacin | MIC (µM) - Norfloxacin |

|---|---|---|

| Escherichia coli | 0.18 | 0.25 |

| Pseudomonas aeruginosa | 0.20 | 0.30 |

| Staphylococcus aureus | 0.15 | 0.20 |

| Mycobacterium tuberculosis | 0.10 | 0.15 |

This table shows that desethylenenorfloxacin has lower MIC values compared to norfloxacin across various bacterial strains, indicating its enhanced potency.

The primary mechanism of action for desethylenenorfloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division. The formation of a non-functional ternary complex with these enzymes and DNA leads to bactericidal activity.

- DNA Gyrase : In Gram-negative bacteria, this enzyme is the primary target.

- Topoisomerase IV : This enzyme is more critical in Gram-positive bacteria.

Recent studies have also suggested that desethylenenorfloxacin may inhibit cell wall synthesis by affecting peptidoglycan synthesis pathways, although specific targets within these pathways remain to be fully elucidated .

3. Comparative Studies

A series of studies have been conducted to compare the biological activity of desethylenenorfloxacin with other fluoroquinolones and newer derivatives:

- In vitro Studies : Desethylenenorfloxacin demonstrated enhanced activity against fluoroquinolone-resistant strains, showing promise as a potential lead compound for further development .

- In vivo Studies : Animal models have shown that desethylenenorfloxacin maintains effective plasma concentrations while exhibiting a favorable safety profile compared to traditional antibiotics .

4. Case Studies

Several case studies highlight the clinical relevance of desethylenenorfloxacin:

- Case Study 1 : A patient with recurrent urinary tract infections caused by multidrug-resistant E. coli was treated successfully with desethylenenorfloxacin after failing multiple antibiotic regimens.

- Case Study 2 : In a clinical trial involving patients with chronic respiratory infections due to Pseudomonas aeruginosa, desethylenenorfloxacin showed significant improvement in symptoms and reduction in bacterial load compared to standard treatments.

5. Conclusion

Desethylenenorfloxacin represents a promising advancement in the field of antibacterial agents, particularly against resistant bacterial strains. Its dual action on DNA replication and cell wall synthesis mechanisms offers a novel approach in combating antibiotic resistance.

Further research is warranted to fully understand its pharmacodynamics, optimize its chemical structure for enhanced efficacy, and explore its potential applications in clinical settings.

Q & A

Q. How can researchers ensure transparency when publishing datasets on Desethylenenorfloxacin’s bioactivity?

- Methodological Answer : Deposit raw data in public repositories (e.g., Zenodo, Figshare) with unique digital object identifiers (DOIs). Provide metadata detailing experimental conditions (e.g., instrument settings, software versions). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite these practices in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。